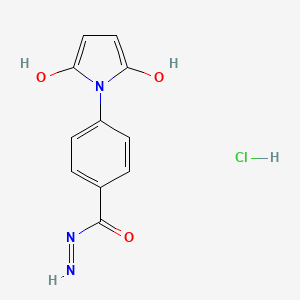

4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酰肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride is a chemical compound of interest due to its potential in various scientific and medicinal applications. Although specific studies on this compound are rare, related compounds have been studied extensively for their chemical properties, synthesis methods, and potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves reactions that can yield a variety of products, including 4-amino-1,2,4-triazines and benzoxazine derivatives through nucleophilic transformations and cleavage reactions. For instance, 3-Acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacted with thiocarbonohydrazide to produce 4-amino-6-(acylmethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-ones, among other products, indicating a complex synthesis pathway that can be optimized for "green chemistry" principles (Kobelev et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like X-ray analysis, which helps in understanding the spatial arrangement of atoms within the molecule. For instance, compounds synthesized from 4-aryl-2,4-dioxobutanoic acids and thiocarbonohydrazide underwent thorough characterization, highlighting the importance of molecular docking studies in revealing the potential mode of action (Mahnashi et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives, such as the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones, indicate the potential for diverse chemical transformations. These reactions often involve nucleophilic substitutions and can lead to the formation of various heterocyclic compounds, underscoring the reactivity and versatility of these molecules (Racheva et al., 2008).

科学研究应用

合成与性质

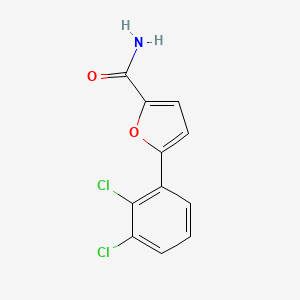

该化合物通过 4-氨基苯磺酰胺与马来酸酐的反应合成 {svg_1}. 反应产物 4-(2,5-二氢-2,5-二氧代-1H-吡咯-1-基)苯磺酰胺可以与仲胺发生氮杂迈克尔反应 {svg_2}.

生物活性

该化合物中的生物成因酰亚胺基团确保了其具有高而多样的生物活性 {svg_3}. 这些活性包括对各种蛋白质的选择性抑制活性,例如前列腺素生物合成过程中产生的膜酶环氧合酶 {svg_4},以及在所有生物体细胞内信号传导机制中起着至关重要作用的酶激酶 {svg_5}.

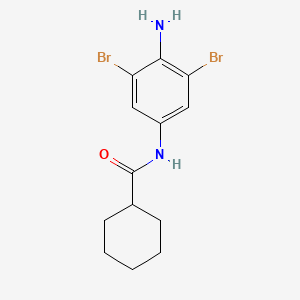

抗念珠菌和抗结核活性

有证据表明 1-{4-[(E)-(3-芳基丙烯酰)]苯基}-3,4-二溴-1H-吡咯-2,5-二酮具有抗念珠菌和抗结核活性 {svg_6}.

抗肿瘤活性

该化合物已被用于合成具有高抗肿瘤活性的琥珀酰亚胺 {svg_7}、抗心律失常、抗组胺、抗胆固醇 {svg_8}以及催眠和镇静活性 {svg_9}.

有机锡(IV)配合物

该化合物与甲基-、正丁基-、苯基-、苄基-和辛基-锡形成配合物 {svg_10}. 这些配合物已针对不同细菌和真菌进行测试,以确定其毒性 {svg_11}.

抗菌药物

磺胺及其衍生物,是该化合物的一部分,是合成抗菌药物中最古老的代表之一 {svg_12}. 它们被临床用于抗菌 {svg_13}、抗炎 {svg_14}、降压 {svg_15}以及抗青光眼剂,以及碳酸酐酶抑制剂 {svg_16}.

抗菌活性

由于抗生素耐药性问题,需要新的具有潜在抗菌活性的分子类型,适合后续临床试验 {svg_17}. 该化合物可能是此类研究的潜在候选者。

药学应用

该化合物及其衍生物具有多种药学活性 {svg_18}. 它们被用作抗菌 {svg_19}、抗炎 {svg_20}、降压 {svg_21}以及抗青光眼剂,以及碳酸酐酶抑制剂 {svg_22}.

作用机制

Target of Action

Compounds with a similar structure, such as maleimides, are known to interact with proteins and enzymes .

Mode of Action

The compound contains a maleimide group, which can react with a thiol group to form a covalent bond . This interaction allows the compound to connect with biomolecules containing a thiol group . The exact mode of action and the resulting changes depend on the specific biomolecule that the compound interacts with.

Biochemical Pathways

Maleimides, in general, are known to be involved in free radical polymerization . They can produce the initiating radical species, which are crucial for the polymerization process .

Result of Action

Maleimides are known to have diverse biological activities, including inhibitory activity against various proteins and enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity with thiol groups . .

安全和危害

属性

IUPAC Name |

4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3.ClH/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;/h1-6,12,15-16H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWHACYWUTWHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657465 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170966-09-3 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Maleimidobenzoic acid hydrazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B1171692.png)

![8-Methyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)dione](/img/structure/B1171693.png)

![5-Bromo-2-[p-(tert-butyl)phenyl]oxazole](/img/structure/B1171694.png)

![4-Amino-2-[1,3]oxazolo[4,5-c]pyridin-2-ylphenol](/img/structure/B1171703.png)